molecular formula C20H20N4OS2 B2578318 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole CAS No. 863000-99-1

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole

Cat. No.: B2578318
CAS No.: 863000-99-1
M. Wt: 396.53
InChI Key: JDAOXDLMMDGIOP-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole is a heterocyclic compound that features both benzothiazole and piperazine moieties. These structural units are significant in medicinal chemistry due to their diverse biological activities. Benzothiazole derivatives are known for their applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of benzothiazole derivatives, including 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole, can be achieved through various synthetic pathways. Common methods include:

Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .

Chemical Reactions Analysis

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Compared to these compounds, 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole is unique due to its specific ethoxy substitution, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2/c1-2-25-14-7-8-16-18(13-14)27-20(22-16)24-11-9-23(10-12-24)19-21-15-5-3-4-6-17(15)26-19/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAOXDLMMDGIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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